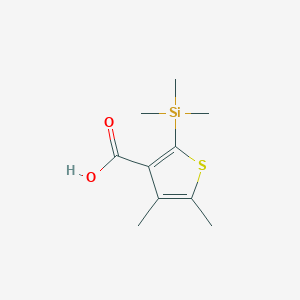
4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with dimethyl, trimethylsilyl, and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid typically involves the following steps:
Silylation: Starting with methyl propiolate, silylation is performed using trimethylsilyl chloride in the presence of a base such as triethylamine.
Cyclization: The silylated intermediate undergoes cyclization with 3-mercaptobutan-2-one to form the thiophene ring.
Selective Hydrolysis: The ester group is selectively hydrolyzed to yield the carboxylic acid.
Amidation: The final step involves amidation to produce the target compound
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The process involves the same steps as the laboratory synthesis but with enhanced control over reaction parameters to facilitate large-scale production .
化学反应分析
Types of Reactions: 4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the silyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophenes and silyl-substituted derivatives
科学研究应用
4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors
作用机制
The mechanism of action of 4,5-dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
相似化合物的比较
- 4,5-Dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide
- 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
- 4,5-Dimethyl-2-nitrothiazole
Comparison: Compared to similar compounds, 4,5-dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the trimethylsilyl group enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
属性
CAS 编号 |
175217-23-9 |
|---|---|
分子式 |
C10H16O2SSi |
分子量 |
228.38 g/mol |
IUPAC 名称 |
4,5-dimethyl-2-trimethylsilylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H16O2SSi/c1-6-7(2)13-10(14(3,4)5)8(6)9(11)12/h1-5H3,(H,11,12) |
InChI 键 |
VTNSLLAJPABUFM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1C(=O)O)[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B14139606.png)
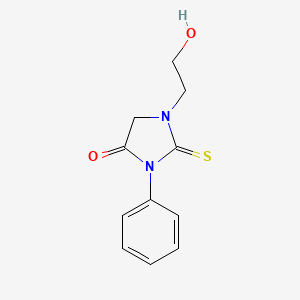

![5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14139631.png)
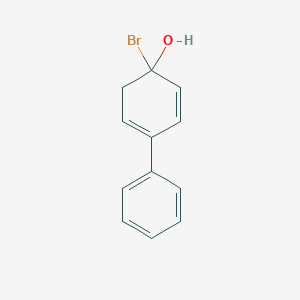
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14139639.png)

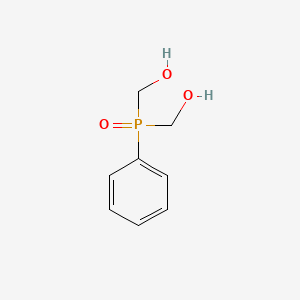

![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)
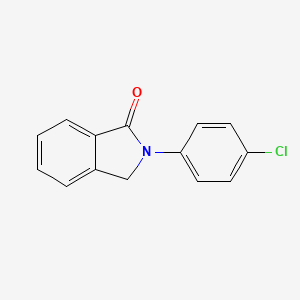
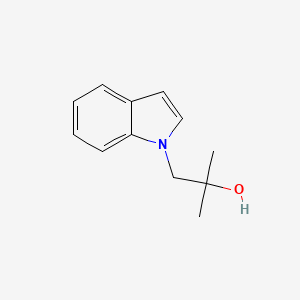
![10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)
